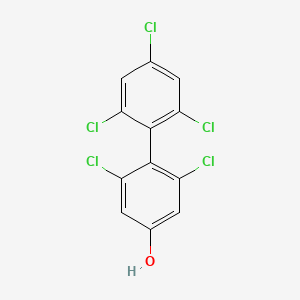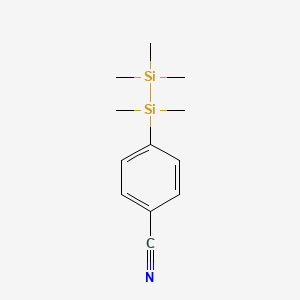
Hexane, 2-chloro-1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 2-chloro-1,1-dimethoxy- is an organic compound with the molecular formula C8H17ClO2. It is a derivative of hexane, where two methoxy groups and one chlorine atom are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 2-chloro-1,1-dimethoxy- can be synthesized through the reaction of hexane with methanol and hydrochloric acid. The reaction typically involves the chlorination of hexane followed by the methoxylation process. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of hexane, 2-chloro-1,1-dimethoxy- involves large-scale chlorination and methoxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 2-chloro-1,1-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products include hexane derivatives with various functional groups.
Oxidation: Products include hexane derivatives with aldehyde or carboxylic acid groups.
Reduction: Products include hexane derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Hexane, 2-chloro-1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexane, 2-chloro-1,1-dimethoxy- involves its interaction with molecular targets through its functional groups. The chlorine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparación Con Compuestos Similares
Hexane, 2-chloro-1,1-dimethoxy- can be compared with other similar compounds such as:
Hexane, 2-chloro-1,1-dimethoxyethane: Similar structure but with different functional groups.
Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different carbon backbone.
2-Chloro-1,1-dimethoxyethane: Similar functional groups but shorter carbon chain.
The uniqueness of hexane, 2-chloro-1,1-dimethoxy- lies in its specific combination of functional groups and carbon backbone, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
142836-42-8 |
|---|---|
Fórmula molecular |
C8H17ClO2 |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
2-chloro-1,1-dimethoxyhexane |
InChI |
InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
MRLGNIVYJBFBSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


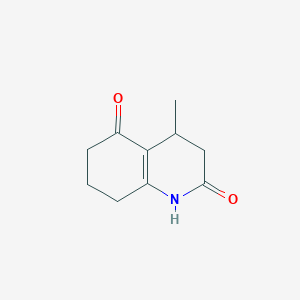
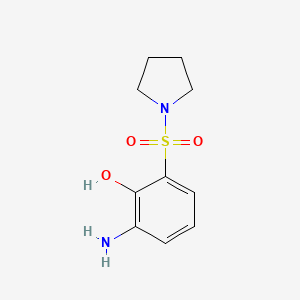

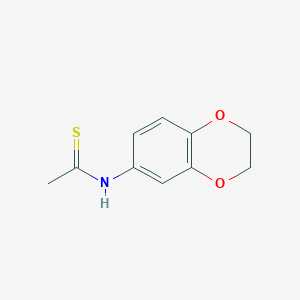
![3,5-Dibromo-4-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12543760.png)
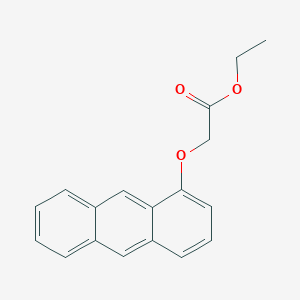
![3-[({5-[4-(Hydroxymethyl)phenyl]pyridin-3-yl}amino)methyl]phenol](/img/structure/B12543772.png)
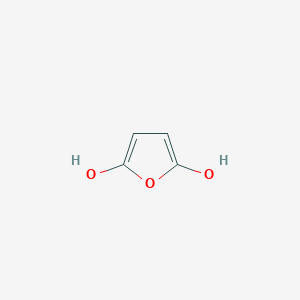


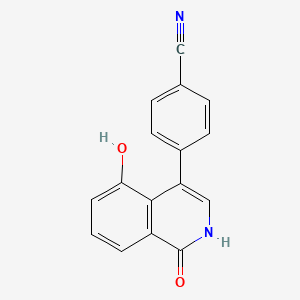
![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)
